molecular formula C7H10ClN3O B2859355 2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine CAS No. 1224600-39-8

2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine

Cat. No. B2859355
CAS RN: 1224600-39-8
M. Wt: 187.63
InChI Key: CBGPQFOKFNIGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 . It is used for research purposes .

Scientific Research Applications

Chemical Transformations and Derivatives

2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine serves as a precursor in chemical transformations leading to various pyrimidine derivatives. For instance, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be transformed into 2-alkyl(and 2-aryl)amino-derivatives with good yields by reacting with corresponding amines. Treatment with thionyl chloride in DMF yields 6-alkyl- and 5,6-dialkyl-2-methoxy-4-chloro pyrimidines, showcasing the versatility of pyrimidine derivatives in chemical synthesis (Botta et al., 1985).

Anticancer Potential

Research on pyrido[3,4-d]pyrimidine derivatives, closely related to 2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine, reveals their potential as anticancer agents. Novel 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives have been synthesized and evaluated against a panel of 60 human cancer cell lines, showing selective activities against breast and renal cancer cell lines. This highlights the therapeutic potential of pyrimidine derivatives in oncology (Wei & Malhotra, 2012).

Antiangiogenic Properties

A study explored synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, closely related to the compound of interest, for their antiangiogenic effects. Compounds such as 4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine demonstrated significant results in binding energy and RMSD values, suggesting their potential as powerful antiangiogenic agents (Jafar & Hussein, 2021).

Corrosion Inhibition

Pyrimidine derivatives, including those related to 2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine, have shown efficacy as corrosion inhibitors. For example, derivatives such as 7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA) and 4-amino-7-methoxypyrido[2,3-d]pyrimidin-2(1H)-one (AMPO) have been studied for their inhibitory action against the corrosion of mild steel in acidic medium, demonstrating their potential in industrial applications (Yadav et al., 2015).

properties

IUPAC Name

2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-12-5-4-9-6-2-3-10-7(8)11-6/h2-3H,4-5H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGPQFOKFNIGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine

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